molecular formula C21H17NO B14617204 1-(4-Methylphenyl)-3-phenyl-1,3-dihydro-2H-indol-2-one CAS No. 60687-75-4

1-(4-Methylphenyl)-3-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B14617204
CAS No.: 60687-75-4
M. Wt: 299.4 g/mol
InChI Key: RLQPCHIRMIFBNK-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-phenyl-1,3-dihydro-2H-indol-2-one is an organic compound belonging to the indole family This compound is characterized by its unique structure, which includes a 4-methylphenyl group and a phenyl group attached to an indole core

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-3-phenyl-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 4-methylphenylhydrazine and benzaldehyde followed by cyclization can yield the desired indole derivative. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Methylphenyl)-3-phenyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(4-Methylphenyl)-3-phenyl-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Methylphenyl)-3-phenyl-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-Methylphenyl)-3-phenyl-1,3-dihydro-2H-indol-2-one stands out due to its unique structural features and reactivity. Similar compounds include:

    4-Methylpropiophenone: An aromatic ketone with a methyl group, used in organic synthesis.

    1-(4-Methylphenyl)ethanol: A compound with applications in flavoring and as a component of essential oils.

    1-(4-Methylphenyl)-1-propanol: Used in proteomics research and as an intermediate in chemical synthesis.

These compounds share some structural similarities but differ in their specific applications and chemical properties.

Properties

CAS No.

60687-75-4

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3-phenyl-3H-indol-2-one

InChI

InChI=1S/C21H17NO/c1-15-11-13-17(14-12-15)22-19-10-6-5-9-18(19)20(21(22)23)16-7-3-2-4-8-16/h2-14,20H,1H3

InChI Key

RLQPCHIRMIFBNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)C4=CC=CC=C4

Origin of Product

United States

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